![molecular formula C7H5Cl2NO B1601771 2,6-Dichloro-4-methylnicotinaldehyde CAS No. 91591-70-7](/img/structure/B1601771.png)
2,6-Dichloro-4-methylnicotinaldehyde
Overview
Description
2,6-Dichloro-4-methylnicotinaldehyde is a chemical compound with the CAS Number: 91591-70-7 . It has a molecular weight of 190.03 and its IUPAC name is 2,6-dichloro-4-methylnicotinaldehyde . The compound is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-4-methylnicotinaldehyde is 1S/C7H5Cl2NO/c1-4-2-6(8)10-7(9)5(4)3-11/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2,6-Dichloro-4-methylnicotinaldehyde is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Chromogenic Reactions in Lipid Peroxidation Analysis
Gérard-Monnier et al. (1998) explored the reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, yielding a stable chromophore with intense absorbance, useful in lipid peroxidation assays. This method clarified tissue-specific MDA production patterns in vivo, indicating its application in biological sample analysis (Gérard-Monnier et al., 1998).
Gas Chromatography Analysis
Rong-rong Xing (2001) analyzed 2,6-dichloro phenyl aldehyde using gas chromatography, highlighting its advantages in speed, accuracy, and precision. This method is significant for the analytical characterization of similar compounds (Rong-rong Xing, 2001).
Synthesis and Optical Properties
Hadad et al. (2011) conducted a study on the synthesis and optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, indicating the potential of such compounds in developing colorimetric and luminescent pH sensors, with significant changes in color and luminescence upon acid introduction (Hadad et al., 2011).
Protective Reactions in Organic Synthesis
Kurosu and Li (2009) investigated the use of (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl trichloroacetimidates for protecting alcohols and carboxylic acids. This method demonstrates efficiency in transformation and deprotection, highlighting its utility in organic synthesis (Kurosu & Li, 2009).
Antimicrobial Activity of Derivatives
Gangadasu et al. (2009) synthesized 2-chloro-5-methylpyridine-3-olefin derivatives from 2-chloro-5-methylnicotinaldehyde, finding antimicrobial activity comparable to standard treatments. This indicates potential in developing new antimicrobial agents (Gangadasu et al., 2009).
Chlorinated Aldehyde Separation Techniques
Korhonen and Knuutinen (1984) demonstrated the separation of chlorinated aldehydes using capillary column chromatography, providing insights into the retention behavior of such compounds, crucial for analytical and environmental chemistry applications (Korhonen & Knuutinen, 1984).
Insecticidal Activity
Wang et al. (2010) explored the insecticidal potential of (E)-1-[(2-Chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide, synthesized from 2-chloro-5-methylnicotinaldehyde. The crystal structure revealed a three-dimensional network, indicating its potential in pest control applications (Wang et al., 2010).
Synthesis of Novel Organic Compounds
Hu et al. (2010) synthesized a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, demonstrating the potential of 2,6-dichloro-4-methylnicotinaldehyde derivatives in the development of new organic molecules with potential applications in various fields of chemistry (Hu et al., 2010).
Transformation of Halogenated Aromatic Aldehydes
Neilson et al. (1988) studied the transformation of halogenated aromatic aldehydes by anaerobic bacteria, revealing insights into the environmental fate of such compounds and their potential role in bioremediation (Neilson et al., 1988).
Regioselective Nucleophilic Substitution
Dyadyuchenko et al. (2021) demonstrated a regioselective nucleophilic substitution reaction of 2,6-dichloro-4-methylnicotinonitrile, highlighting the compound's utility in creating specific chemical structures, which could be valuable in synthetic chemistry (Dyadyuchenko et al., 2021).
Reduction Mechanism in Electrochemistry
Laviron et al. (1994) investigated the electrochemical reduction of methyl isonicotinate, providing insights into the reduction mechanisms of similar compounds, which could have implications in electrochemistry and material science (Laviron et al., 1994).
Stabilization and Synthetic Application
Maruoka et al. (1993) researched the stabilization of reactive aldehydes, including 2,6-dichloro-4-methylnicotinaldehyde, for synthetic applications. This study aids in understanding the stabilization and reactivity of such compounds in organic synthesis (Maruoka et al., 1993).
Safety And Hazards
The safety information for 2,6-Dichloro-4-methylnicotinaldehyde indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P261, P280, P305+P351+P338, P304+P340, and P405 .
properties
IUPAC Name |
2,6-dichloro-4-methylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-6(8)10-7(9)5(4)3-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHRJWIUZARPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551195 | |
Record name | 2,6-Dichloro-4-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-methylnicotinaldehyde | |
CAS RN |
91591-70-7 | |
Record name | 2,6-Dichloro-4-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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